OXSI-2

Description

Properties

IUPAC Name |

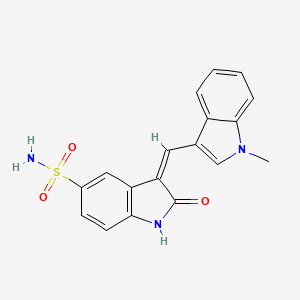

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHXLFEYOOYEY-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956296-96-0 | |

| Record name | OXSI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXSI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of OXSI-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXSI-2, an oxindole compound identified as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide], is a potent, cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, making it a key player in allergic and autoimmune diseases, as well as hematological malignancies. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target, downstream signaling effects, and notable non-selective activities. The information presented is intended to support further research and drug development efforts centered on Syk inhibition.

Core Mechanism of Action: Syk Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of Spleen tyrosine kinase (Syk). It demonstrates potent inhibitory activity against Syk with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[4][5] This inhibition is central to its observed effects on various cellular processes, most notably in platelets and immune cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Syk kinase) | 14 nM | In vitro kinase assay | [4][5] |

| EC50 (FcεRI-mediated degranulation) | 313 nM | Rat RBL-2H3 basophil cells | [3] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Effect | Concentration | Cell Type | Reference |

| Complete inhibition of convulxin-induced platelet aggregation and shape change | 2 µM | Human platelets | [1][2] |

| Complete blockade of GPVI-mediated dense granule release | 2 µM | Human platelets | [2] |

| No effect on convulxin-induced platelet functional responses | 100 nM | Human platelets | [2] |

| Inhibition of inflammasome assembly, caspase-1 activation, IL-1β processing and release | 2 µM | J774A.1 mouse macrophage cells | [2] |

| Inhibition of mitochondrial ROS generation and pyroptotic cell death | 2 µM | J774A.1 mouse macrophage cells | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in critical signaling cascades downstream of Syk. The two most well-characterized pathways are the GPVI signaling cascade in platelets and the NLRP3 inflammasome pathway in macrophages.

Glycoprotein VI (GPVI) Signaling in Platelets

In platelets, the collagen receptor GPVI is a key initiator of aggregation and thrombus formation. Upon collagen binding, GPVI signaling is critically dependent on Syk. This compound's inhibition of Syk disrupts this pathway, leading to a potent anti-platelet effect.[1]

Signaling Pathway Diagram: GPVI Signaling Inhibition by this compound

Caption: Inhibition of the GPVI signaling cascade in platelets by this compound.

NLRP3 Inflammasome Signaling in Macrophages

This compound has been shown to block the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[4][6] This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases. Syk has been identified as a regulator of inflammasome signaling, and its inhibition by this compound prevents the downstream consequences of inflammasome activation.

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition by this compound

Caption: this compound mediated inhibition of the NLRP3 inflammasome pathway.

Non-Selective Effects of this compound

While a potent Syk inhibitor, studies in human platelets have revealed that this compound is not entirely selective and exhibits some off-target effects.[1] These non-selective activities are important considerations for its use as a research tool and for any potential therapeutic development.

-

Marginal Inhibition of ERK Phosphorylation: Downstream of protease-activated receptors (PARs), this compound only marginally inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), whereas other Syk and Src family kinase inhibitors cause a dramatic blockade.[1]

-

Potentiation of Thromboxane Generation: In contrast to other Syk inhibitors like piceatannol and the Src family kinase inhibitor PP2, this compound potentiates PAR-mediated thromboxane A2 (TXA2) generation.[1] The mechanism for this potentiation is not fully understood but is not believed to be mediated through Protein Kinase C (PKC) inhibition.[1]

-

No Inhibition of Upstream Src Family Kinases: In the context of GPVI signaling in platelets, this compound does not appear to inhibit the upstream Src family kinase (SFK), Lyn, as it does not block Lyn-mediated phosphorylation of Syk at tyrosine 352.[1] However, its effects on other SFKs cannot be entirely ruled out.[1]

These findings suggest that this compound may interact with other currently unknown cellular targets, and therefore, it should be used with caution as a highly selective Syk inhibitor in platelets.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Experimental Workflow: Platelet Aggregation and Signaling Analysis

Caption: General experimental workflow for studying the effects of this compound on platelet function.

1. Platelet Aggregation Assay

-

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

-

Methodology:

-

Prepare washed human platelets and resuspend in Tyrode's buffer to a concentration of 3 x 10⁸ platelets/mL.

-

Pre-incubate the platelet suspension with various concentrations of this compound (e.g., 100 nM, 1 µM, 2 µM) or vehicle control (DMSO) for a specified time at 37°C.

-

Initiate aggregation by adding an agonist, such as convulxin (to stimulate GPVI).

-

Monitor platelet aggregation using a light transmission aggregometer. A decrease in light absorbance indicates platelet aggregation.

-

2. Western Blotting for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins downstream of Syk.

-

Methodology:

-

Prepare and treat washed platelets with this compound as described for the aggregation assay.

-

Stimulate the platelets with an appropriate agonist.

-

Lyse the platelets at various time points post-stimulation using a lysis buffer containing protease and phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Syk, phospho-LAT, phospho-PLCγ2) and total protein as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.

-

3. Inflammasome Activation Assay in J774A.1 Macrophages

-

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

-

Methodology:

-

Culture J774A.1 macrophage-like cells in appropriate media.

-

Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.

-

Pre-treat the primed cells with this compound (e.g., 2 µM) or vehicle control.

-

Induce inflammasome activation with nigericin.

-

Collect the cell culture supernatant and cell lysates.

-

Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

-

Analyze the cell lysates by Western blotting for the presence of cleaved caspase-1 and mature IL-1β.

-

Conclusion

This compound is a potent inhibitor of Spleen tyrosine kinase, effectively blocking downstream signaling in platelets and macrophages. Its ability to inhibit GPVI-mediated platelet aggregation and NLRP3 inflammasome activation highlights its potential as a pharmacological tool and a lead compound for the development of therapeutics for a range of inflammatory and thrombotic disorders. However, the documented non-selective effects of this compound, particularly in platelets, necessitate careful interpretation of experimental results and suggest that further optimization may be required to enhance its selectivity for Syk. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their ongoing investigations.

References

- 1. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet function is inhibited by non-selective non-steroidal anti-inflammatory drugs but not by cyclo-oxygenase-2-selective inhibitors in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. OXSI 2 | CAS 622387-85-3 | OXSI2 | Tocris Bioscience [tocris.com]

The Genesis and Profile of OXSI-2: An In-depth Technical Guide to a Potent Syk Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the oxindole-based Spleen Tyrosine Kinase (Syk) inhibitor, OXSI-2. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of Syk inhibition and its therapeutic potential.

Introduction: The Significance of Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. It is critically involved in coupling activated immunoreceptors to downstream signaling events that mediate cellular responses such as proliferation, differentiation, and phagocytosis. In B cells, Syk is essential for intracellular signal transduction following antigen receptor engagement. Its involvement extends to mast cell degranulation, neutrophil and macrophage phagocytosis, and platelet activation. Given its central role in these processes, Syk has emerged as a significant therapeutic target for a range of allergic and autoimmune diseases, as well as certain hematological malignancies.

Discovery and History of this compound

This compound, chemically identified as 3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, emerged from a 2003 study by Lai et al. which detailed the discovery of a series of potent oxindole-based inhibitors of Syk. In this seminal paper, a compound referred to as "sulfonamide 31," which corresponds to the structure of this compound, was identified as a highly potent inhibitor of the phosphorylation of biotinylated Syk substrates. Subsequent studies and commercial availability solidified its designation as this compound. While initially showing great promise as a selective Syk inhibitor, later research has also investigated its effects on other cellular processes and explored its selectivity profile, noting some potential for non-specific effects in certain contexts, such as in platelets.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Spleen Tyrosine Kinase. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk's downstream substrates. This blockade of signal transduction effectively abrogates the cellular responses mediated by Syk activation. For instance, in B-cell receptor (BCR) signaling, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex. This compound's inhibition of Syk's catalytic activity prevents the subsequent phosphorylation cascade that leads to calcium mobilization and the activation of transcription factors, thereby dampening the B-cell response.

Quantitative Data on Biological Activity

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC₅₀ | 5 nM | In vitro Syk Kinase Assay | Purified Syk Enzyme | (Lai et al., 2003) |

| IC₅₀ | 14 nM | In vitro Syk Kinase Assay | Purified Syk Enzyme | (Commercial Datasheet) |

| EC₅₀ | 1400 nM | IgE/FcεRI-triggered Basophil Degranulation | Basophil Cell Line | (Lai et al., 2003) |

| EC₅₀ | 313 nM | FcεRI-mediated Degranulation | RBL-2H3 (Rat Basophilic Leukemia) | (Commercial Datasheet) |

IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

| Parameter | Concentration | Effect | Assay Type | Reference |

| Inhibition of Platelet Aggregation | 2 µM | Complete inhibition | Convulxin-induced platelet aggregation | (Shankar et al., 2008) |

| Inhibition of Inflammasome Assembly | Not specified | Potent inhibition | Nigericin-induced NLRP3 inflammasome assembly | (Yaron et al., 2016) |

| Inhibition of Caspase-1 Activation | Not specified | Potent inhibition | Nigericin-induced Caspase-1 activation | (Yaron et al., 2016) |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize Syk inhibitors like this compound.

In Vitro Syk Kinase Inhibition Assay (TR-FRET Protocol)

This protocol is a representative example of a modern, high-throughput method for determining the IC₅₀ of a Syk inhibitor.

Objective: To measure the in vitro potency of a test compound (e.g., this compound) in inhibiting the phosphorylation of a peptide substrate by recombinant Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-GT)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the Syk enzyme and the biotinylated peptide substrate in kinase reaction buffer.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (acceptor).

-

The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Convulxin-Induced Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by the Syk-dependent agonist, convulxin.

Materials:

-

Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Washed platelets

-

Tyrode's buffer

-

Convulxin (a snake venom C-type lectin that activates the GPVI receptor)

-

This compound dissolved in DMSO

-

Platelet aggregometer

Procedure:

-

Platelet Preparation:

-

Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at 1500 x g for 15 minutes.

-

Prepare washed platelets by centrifuging PRP in the presence of apyrase and prostacyclin I₂, followed by resuspension in Tyrode's buffer. Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL.

-

-

Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with constant stirring.

-

Add a specific concentration of this compound (e.g., 2 µM) or vehicle (DMSO) to the platelet suspension and incubate for 5-10 minutes.

-

Calibrate the aggregometer with washed platelets (0% aggregation) and Tyrode's buffer (100% aggregation).

-

Initiate platelet aggregation by adding a sub-maximal concentration of convulxin.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage inhibition.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and Syk.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the central role of Syk and the point of inhibition by this compound.

Caption: Experimental workflow for a TR-FRET based in vitro Syk kinase inhibition assay.

Conclusion

This compound stands as a significant tool compound in the study of Spleen Tyrosine Kinase. Its high potency, demonstrated in both biochemical and cellular assays, has facilitated a deeper understanding of Syk's role in various physiological and pathological processes. While questions regarding its absolute selectivity remain, its utility in preclinical research is undisputed. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and for those engaged in the broader field of kinase inhibitor discovery.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as representative examples and may require optimization for specific laboratory conditions.

An In-Depth Technical Guide to OXSI-2: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXSI-2 is a potent, cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its oxindole core structure has made it a valuable tool in immunological research, particularly in the study of inflammatory pathways. This compound has been demonstrated to effectively block the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in inhibiting Syk-mediated signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2,3-dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-1H-indole-5-sulfonamide, is an oxindole-based compound.[1] Its structure is characterized by an oxindole scaffold, a common feature in many kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅N₃O₃S | [2] |

| Molecular Weight | 353.40 g/mol | [3] |

| CAS Number | 622387-85-3 | [3] |

| Appearance | Light yellow to brown solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| SMILES | O=S(C1=CC2=C(NC(/C2=C/C3=CN(C)C4=C3C=CC=C4)=O)C=C1)(N)=O | [4] |

| InChIKey | MLKHXLFEYOOYEY-NVNXTCNLSA-N | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Syk kinase, with a reported IC₅₀ value of 14 nM and an EC₅₀ of 313 nM in cell-based assays.[5] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors.

Inhibition of the NLRP3 Inflammasome Pathway

The primary and most studied biological effect of this compound is its ability to block the activation of the NLRP3 inflammasome.[1][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][6]

This compound exerts its inhibitory effect by targeting Syk, which has been identified as a crucial upstream regulator of NLRP3 inflammasome activation.[7][8] The signaling cascade leading to NLRP3 activation is complex, but it is established that Syk's kinase activity is essential for the assembly of the inflammasome complex.[8]

The proposed mechanism involves the phosphorylation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) by Syk.[8] This phosphorylation event is a critical step for the oligomerization of ASC into a large protein complex known as the "ASC speck," which serves as a platform for the recruitment and activation of pro-caspase-1.[4][8] By inhibiting Syk, this compound prevents the phosphorylation of ASC, thereby blocking ASC oligomerization and the subsequent activation of caspase-1.[1][8]

Downstream Consequences of Syk Inhibition

The inhibition of Syk by this compound leads to the suppression of several key downstream events in the inflammasome cascade:

-

Inhibition of Caspase-1 Activation: By preventing the formation of the ASC speck, this compound blocks the autocatalytic activation of pro-caspase-1 into its active form.[1]

-

Reduced IL-1β Processing and Release: Active caspase-1 is responsible for cleaving pro-IL-1β into its mature, secreted form. Consequently, this compound treatment leads to a significant reduction in the release of IL-1β.[1]

-

Suppression of Mitochondrial ROS Generation: this compound has been shown to potently suppress the generation of mitochondrial reactive oxygen species (mROS), which acts as an upstream signal for Syk activation in this pathway.[1]

-

Inhibition of Pyroptosis: Pyroptosis, a pro-inflammatory form of programmed cell death, is a hallmark of inflammasome activation. This compound effectively blocks pyroptotic cell death.[1]

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| Syk IC₅₀ | 14 nM | in vitro kinase assay | [5] |

| EC₅₀ | 313 nM | Cell-based assay | [5] |

| Inhibition of IL-1β release | Significant inhibition at 2µM | J774A.1 macrophages | [1] |

| Inhibition of Caspase-1 activation | Potent inhibition at 2µM | J774A.1 macrophages | [1] |

| Inhibition of Pyroptosis | Significant inhibition at 2µM | J774A.1 macrophages | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Syk Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Syk kinase.

Materials:

-

Recombinant human Syk kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).

-

Add 2 µL of diluted Syk enzyme to each well.

-

Add 2 µL of a mixture of the Syk substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 25 µM ATP and 0.2 mg/mL substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for NLRP3 Inflammasome Activation

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Line:

-

J774A.1 murine macrophages or THP-1 human monocytes (differentiated into macrophages with PMA).

Materials:

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Complete cell culture medium

-

ELISA kit for IL-1β

-

Reagents for Western blotting (antibodies against caspase-1 p20)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL for J774A.1 or 100 ng/mL for THP-1) for 3-4 hours in complete medium.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes.

-

NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

-

Cell Lysate: Lyse the remaining cells in RIPA buffer for Western blot analysis of caspase-1 cleavage.

-

-

Analysis:

-

IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Western Blot for Caspase-1: Perform SDS-PAGE and Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.

-

LDH Assay for Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using a commercial LDH cytotoxicity assay kit.

-

Measurement of Mitochondrial ROS

This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide in live cells.

Materials:

-

MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher Scientific)

-

Live-cell imaging medium

-

Fluorescence microscope or plate reader

Procedure:

-

Seed and treat cells with LPS and this compound as described in the cellular inflammasome assay protocol.

-

During the last 15-30 minutes of the inhibitor treatment, load the cells with MitoSOX™ Red (e.g., 5 µM) in live-cell imaging medium.

-

Wash the cells twice with warm PBS.

-

Add fresh live-cell imaging medium and stimulate with the NLRP3 activator.

-

Immediately acquire fluorescence images using a microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a plate reader.

-

Quantify the fluorescence intensity to determine the levels of mitochondrial ROS.

Synthesis

The synthesis of this compound can be achieved through a condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.

A detailed synthetic procedure would involve dissolving the starting materials in a suitable solvent, such as ethanol or acetic acid, in the presence of a base catalyst like piperidine or pyrrolidine, and heating the mixture to reflux. The product can then be isolated by filtration and purified by recrystallization.

Conclusion

This compound is a valuable research tool for investigating the role of Syk kinase in inflammatory processes, particularly those mediated by the NLRP3 inflammasome. Its well-defined chemical structure, potent biological activity, and cell permeability make it an ideal probe for cellular and in vivo studies. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this compound to advance our understanding of innate immunity and to explore its potential as a therapeutic agent for inflammatory diseases.

References

- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labs.engineering.asu.edu [labs.engineering.asu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Syk is involved in NLRP3 inflammasome-mediated caspase-1 activation through adaptor ASC phosphorylation and enhanced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OXSI-2: A Potent Inhibitor of Syk Kinase and the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of OXSI-2, a potent, cell-permeable small molecule inhibitor. It is designed to furnish researchers and drug development professionals with the essential data and methodologies for investigating its therapeutic potential. This document details the physicochemical properties of this compound, its mechanism of action through the inhibition of Spleen tyrosine kinase (Syk) and the NOD-like receptor protein 3 (NLRP3) inflammasome, and provides detailed experimental protocols for its study.

Core Molecular and Physicochemical Data

This compound, also known by its chemical name 2,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2-oxo-1H-indole-5-sulfonamide, is a well-characterized inhibitor of Syk kinase.[1] Its key quantitative properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N₃O₃S | [2][3][4] |

| Molecular Weight | 353.4 g/mol | [2][4] |

| CAS Number | 622387-85-3 | [3] |

| IC₅₀ for Syk Kinase | 14 nM | [1][3] |

| EC₅₀ in cell-based assays | 313 nM | |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Purity | ≥98% | [3] |

| Storage Conditions | Store at -20°C | [3] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its biological effects primarily through the inhibition of two critical signaling pathways involved in inflammation and immunity: the Syk kinase pathway and the NLRP3 inflammasome pathway.

Syk Kinase Signaling Pathway in Platelets

In platelets, Syk is a crucial mediator of signal transduction downstream of immunoreceptor tyrosine-based activation motifs (ITAMs), such as those associated with the GPVI collagen receptor.[5][6][7] Activation of this pathway is essential for platelet aggregation and thrombus formation. This compound has been shown to completely inhibit convulxin-induced platelet aggregation and shape change at a concentration of 2 μM. The signaling cascade is depicted below.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells, such as macrophages, that plays a pivotal role in the innate immune response by activating caspase-1 and inducing the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has been demonstrated to inhibit the assembly of the NLRP3 inflammasome, thereby blocking downstream inflammatory events, including caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death.[1][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Protocol 1: Inhibition of Platelet Aggregation

This protocol is adapted from studies evaluating the effect of this compound on agonist-induced platelet aggregation.[5]

1. Preparation of Washed Platelets: a. Collect human blood into tubes containing 3.8% (w/v) trisodium citrate. b. Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Treat the PRP with 1 µM prostacyclin (PGI₂) and 0.2 U/mL apyrase to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in a Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4). f. Adjust the final platelet concentration to 2.5 x 10⁸ platelets/mL.

2. Platelet Aggregation Assay: a. Pre-warm the washed platelet suspension to 37°C. b. Pre-incubate the platelets with either DMSO (vehicle control) or this compound (e.g., 2 µM final concentration) for 5 minutes at 37°C in an aggregometer cuvette with stirring (900 rpm). c. Initiate platelet aggregation by adding an agonist, such as convulxin (e.g., 100 ng/mL). d. Record the change in light transmission for at least 3 minutes using a light transmission aggregometer.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol is based on studies investigating the inhibitory effect of this compound on nigericin-induced inflammasome activation in J774A.1 mouse macrophage cells.[3][10]

1. Cell Culture and Priming: a. Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. c. Prime the cells by treating them with 1 µg/mL of lipopolysaccharide (LPS) for 4-5 hours.

2. This compound Treatment and Inflammasome Activation: a. Following the priming step, pre-treat the cells with this compound (e.g., 2 µM final concentration) or vehicle (DMSO) for 15-30 minutes. b. Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

3. Assessment of Inflammasome Activation: a. IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions. b. Caspase-1 Activation (Western Blot): i. Collect the cell culture supernatants and lyse the cells in RIPA buffer. ii. Separate proteins from both the supernatant and cell lysates by SDS-PAGE and transfer to a PVDF membrane. iii. Probe the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and pro-caspase-1. iv. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. c. ASC Speck Formation (Immunofluorescence): i. Grow and treat cells on glass coverslips as described above. ii. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. iii. Incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. iv. Counterstain the nuclei with DAPI and visualize the formation of ASC specks using a fluorescence microscope.

Protocol 3: Syk Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant Syk kinase.

1. Kinase Reaction Setup: a. Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). b. In a 96-well plate, add recombinant Syk kinase (e.g., 1 ng/µL) to the kinase buffer. c. Add varying concentrations of this compound (or DMSO as a control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

2. Initiation and Measurement of Kinase Activity: a. Initiate the kinase reaction by adding a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 µM). b. Incubate the reaction at 27-30°C for a defined period (e.g., 60 minutes). c. Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as: i. ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity. ii. ELISA-based assays: Use a phosphorylation-specific antibody to detect the phosphorylated substrate. iii. Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

3. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (this compound), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.engineering.asu.edu [labs.engineering.asu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

OXSI-2 CAS number and supplier information

An In-depth Examination of a Potent Spleen Tyrosine Kinase (Syk) Inhibitor for Drug Development and Inflammatory Pathway Research

Abstract

OXSI-2 is a potent and cell-permeable small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator of signal transduction in various immune and inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols for its application in biomedical research. The information is tailored for researchers, scientists, and professionals in drug development investigating inflammatory diseases, autoimmune disorders, and certain cancers where Syk signaling plays a pivotal role.

Chemical and Physical Properties

This compound, with the chemical name 3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide, is a well-characterized oxindole compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 622387-85-3 | [2][3][4] |

| Molecular Formula | C₁₈H₁₅N₃O₃S | [2] |

| Molecular Weight | 353.39 g/mol | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Storage | Store at -20°C | [2][3] |

Supplier Information

This compound is commercially available from several reputable suppliers of research chemicals and reagents. Researchers can acquire this compound from the following vendors:

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors.[2][3] Syk is activated downstream of B-cell receptors, Fc receptors, and integrins, leading to the activation of multiple downstream signaling cascades involved in inflammation, cell proliferation, and phagocytosis.

The primary mechanism of action of this compound involves the inhibition of the NLRP3 inflammasome assembly.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[6] this compound has been shown to effectively block this entire cascade.[1][2][6]

Key Biological Activities:

-

Syk Kinase Inhibition: this compound exhibits a potent inhibitory effect on Syk kinase with an IC₅₀ of 14 nM.[1][2]

-

NLRP3 Inflammasome Inhibition: It inhibits the assembly of the NLRP3 inflammasome induced by stimuli like Nigericin.[2][3]

-

Inhibition of Downstream Events: Consequently, this compound inhibits caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death in immune cells like macrophages.[1][2][6]

-

Platelet Aggregation Inhibition: At a concentration of 2 µM, this compound completely inhibits convulxin-induced platelet aggregation and shape change.[7]

Quantitative Data Summary

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (Syk Kinase) | 14 nM | In vitro kinase assay | [1][2] |

| EC₅₀ (FcεRI-mediated degranulation) | 313 nM | RBL-2H3 basophil cells | [1] |

Signaling Pathway

The following diagram illustrates the central role of Syk in the NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits Syk, preventing NLRP3 inflammasome assembly and downstream inflammatory events.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: J774A.1 mouse macrophage cells are a suitable model for studying inflammasome activation.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Priming: To induce the expression of pro-IL-1β, prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.[1]

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 2 µM). Pre-incubate the primed cells with this compound for 15-20 minutes before stimulation.[1]

-

Stimulation: Induce inflammasome activation by treating the cells with an appropriate stimulus, such as 20 µM Nigericin, for 30-60 minutes.[1]

Western Blotting for Caspase-1 and IL-1β Cleavage

Caption: Standard workflow for Western blot analysis.

-

Sample Preparation:

-

Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation or centrifugal filters.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against caspase-1 (to detect the p20 or p10 subunit) and IL-1β (to detect the p17 subunit) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Secretion

-

Sample Collection: Collect the cell culture supernatants after treatment and stimulation.

-

ELISA Procedure: Perform the ELISA for mouse IL-1β according to the manufacturer's instructions (e.g., from R&D Systems or eBioscience).

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-1β in the samples based on a standard curve.

Caspase-1 Activity Assay (FLICA)

-

Cell Preparation: Seed cells in a suitable format for microscopy (e.g., 96-well black-walled plates).

-

Treatment: Prime and treat the cells with this compound and the inflammasome stimulus as described in section 5.1.

-

FLICA Staining: During the last hour of stimulation, add a fluorescently labeled caspase-1 inhibitor (e.g., FAM-YVAD-FMK) to the cells according to the manufacturer's protocol. This reagent will covalently bind to active caspase-1.

-

Imaging: Wash the cells and visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system. The intensity of the fluorescence is proportional to the amount of active caspase-1.

Platelet Aggregation Assay

-

Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

-

Assay Procedure:

-

Adjust the platelet count in the PRP.

-

Pre-incubate the PRP with this compound (e.g., 2 µM) or vehicle control.

-

Add a platelet agonist, such as convulxin, to induce aggregation.

-

Monitor the change in light transmittance using a platelet aggregometer. A decrease in turbidity indicates platelet aggregation.

-

Conclusion

This compound is a valuable research tool for investigating Syk-mediated signaling pathways, particularly in the context of NLRP3 inflammasome activation and inflammatory responses. Its high potency and cell permeability make it suitable for a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further elucidate the role of Syk in health and disease and to explore its potential as a therapeutic target.

References

- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labs.engineering.asu.edu [labs.engineering.asu.edu]

- 3. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel combinatorial technique for simultaneous quantification of oxygen radicals and aggregation reveals unexpected redox patterns in the activation of platelets by different physiopathological stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. medchemexpress.com [medchemexpress.com]

The Syk Kinase Inhibitor OXSI-2: A Technical Guide to its Solubility and Application in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of the potent Syk kinase inhibitor, OXSI-2. It also offers detailed experimental protocols for its application in cell-based assays and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug discovery.

Physicochemical Properties and Solubility Profile

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells. Understanding its solubility is critical for the design and execution of in vitro and in vivo experiments.

Chemical Information

| Property | Value |

| Molecular Formula | C₁₈H₁₅N₃O₃S |

| Molecular Weight | 353.39 g/mol |

| CAS Number | 622387-85-3 |

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data indicates a strong preference for polar arotic solvents, with limited solubility in aqueous solutions.

| Solvent | Molar Solubility | g/L | mg/mL | Notes |

| DMSO | ~100 mM | ~35.34 | ~35.34 | Soluble to 100 mM. Another source indicates solubility at 10 mg/mL (28.30 mM), requiring sonication and warming. It is also noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[1] |

| Ethanol | Poor | - | - | Not recommended for preparing stock solutions. |

| Water | Poor | - | - | Not recommended for preparing stock solutions. |

| PBS (pH 7.4) | Poor | - | - | Not recommended for preparing stock solutions. |

Note: The lack of specific quantitative data for solvents other than DMSO in publicly available resources strongly suggests that this compound has poor solubility in these media. For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of Syk kinase, which is a key mediator in multiple signaling pathways, including the B-cell receptor (BCR) signaling and Fc receptor (FcR) signaling. More recently, this compound has been shown to inhibit the assembly of the NLRP3 inflammasome.[2]

Syk Kinase Signaling Pathway

Syk is activated downstream of various cell surface receptors and initiates a cascade of phosphorylation events that ultimately lead to cellular responses such as proliferation, differentiation, and inflammation. The following diagram illustrates a simplified representation of the Syk kinase signaling pathway.

Caption: A simplified diagram of the Syk kinase signaling pathway and the inhibitory action of this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the assembly of the NLRP3 inflammasome, thereby blocking downstream inflammatory responses.[2]

Caption: A diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory effect of this compound on its assembly.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. It is important to optimize these protocols for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to facilitate dissolution.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

General Protocol for Cell-Based Assays with this compound

Objective: To assess the effect of this compound on a specific cellular response.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

Sterile multi-well plates (e.g., 96-well)

-

This compound stock solution (prepared as in 3.1)

-

Vehicle control (DMSO)

-

Stimulus or agonist (if required for the assay)

-

Assay-specific reagents (e.g., for viability, cytokine measurement, etc.)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere overnight.

-

For suspension cells, seed the cells in a multi-well plate immediately before the experiment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the cells with this compound for the desired period, which may range from a few minutes to several hours depending on the specific assay and the biological question being addressed.

-

If a stimulus is required to induce the cellular response being measured, it can be added either simultaneously with this compound or after a pre-incubation period with the inhibitor.

-

-

Assay Readout:

-

Following the incubation period, perform the specific assay to measure the desired endpoint. This could include:

-

Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to assess the effect of this compound on cell health.

-

Cytokine Measurement: (e.g., ELISA or Luminex) to quantify the release of inflammatory cytokines.

-

Western Blotting: To analyze the phosphorylation status of target proteins in the signaling pathway.

-

Flow Cytometry: To analyze cell surface markers, intracellular signaling events, or cell death.

-

Reporter Gene Assays: To measure the activity of specific transcription factors.

-

-

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound in a cell-based assay.

Caption: A generalized workflow for conducting a cell-based assay to evaluate the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Syk kinase and the NLRP3 inflammasome in various biological processes and disease models. This technical guide provides essential information on its solubility and practical guidance for its use in cellular assays. Due to its poor aqueous solubility, proper handling and the use of DMSO for stock solution preparation are critical for obtaining reliable and reproducible experimental results. The provided signaling pathway diagrams and experimental workflow offer a solid foundation for designing and interpreting studies involving this potent inhibitor.

References

Navigating the Stability Landscape of OXSI-2: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OXSI-2, a potent Syk kinase inhibitor, holds significant promise in various research and therapeutic areas. As with any sophisticated chemical entity, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, potency, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known storage conditions for this compound and outlines a framework for assessing its stability based on its chemical structure. Due to the limited publicly available stability data specific to this compound, this document leverages established principles of drug stability testing and knowledge of its core chemical moieties—oxindole, sulfonamide, and N-methylindole—to provide a robust set of recommendations and methodologies for researchers and drug development professionals.

Recommended Storage and Handling of this compound

Based on information from commercial suppliers, the following conditions are recommended for the storage of this compound to maintain its quality and stability. Adherence to these guidelines is critical for preserving the compound's integrity for both short-term and long-term use.

Table 1: Recommended Storage Conditions for this compound [1][2]

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | -20°C | Refer to manufacturer's expiry date | Protect from light. Store under an inert atmosphere (e.g., nitrogen).[1] |

| In Solvent | -80°C | Up to 6 months | Protect from light. Store under an inert atmosphere (e.g., nitrogen).[1] |

| -20°C | Up to 1 month | Protect from light. Store under an inert atmosphere (e.g., nitrogen).[1] |

Key Handling Recommendations:

-

Hygroscopicity: When preparing solutions in DMSO, it is crucial to use newly opened, anhydrous solvent, as hygroscopic DMSO can significantly impact solubility.[1]

-

Light Sensitivity: The recommendation to "protect from light" suggests that this compound may be susceptible to photodegradation. All handling and storage of the solid compound and its solutions should be performed in amber vials or under low-light conditions.

-

Atmosphere: Storage under nitrogen is advised, indicating a potential sensitivity to oxidation.

Anticipated Stability Profile of this compound Based on Chemical Structure

This compound is a complex molecule comprised of three key functional groups: an oxindole core, a sulfonamide group, and an N-methylindole moiety. Each of these groups has known stability characteristics that can inform our understanding of how this compound might behave under various stress conditions.

-

Oxindole Core: The oxindole ring system can be susceptible to oxidation, particularly at the 3-position. The exocyclic double bond in this compound's structure may also be a site for oxidative cleavage or other degradation reactions.

-

Sulfonamide Group: Sulfonamides are generally stable to hydrolysis under neutral conditions but can be susceptible to degradation under strongly acidic or basic conditions. Photodegradation is also a known liability for some sulfonamide-containing drugs.

-

N-Methylindole Moiety: The indole ring is electron-rich and can be prone to oxidation. The N-methyl group generally enhances stability against certain degradation pathways compared to N-H indoles.

Based on this structural analysis, forced degradation studies should prioritize investigating the effects of oxidation, light, and extremes of pH.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound's stability requires a systematic approach using forced degradation studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent molecule.

Table 2: Proposed Forced Degradation Conditions for this compound

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid compound at 105°C for 24 hours. |

| Photodegradation | Expose a solution of this compound to UV light (254 nm and 365 nm) and visible light as per ICH Q1B guidelines. |

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.

Table 3: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommendation |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detection at a wavelength where this compound and its degradation products have significant absorbance (a photodiode array detector is recommended for peak purity analysis). |

| Column Temperature | 30°C. |

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Hypothetical Degradation Pathway

Based on the chemical moieties present in this compound, a hypothetical degradation pathway under oxidative conditions is proposed below. This serves as an example of the types of degradation products that could be investigated.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, a proactive and systematic approach based on its chemical structure can ensure its effective use in research and development. By adhering to the recommended storage and handling conditions and by implementing a robust stability testing program as outlined in this guide, scientists and researchers can be confident in the quality and integrity of this promising Syk kinase inhibitor. Further studies are warranted to fully elucidate the degradation pathways and to establish a comprehensive stability profile for this compound.

References

OXSI-2: A Cell-Permeable Spleen Tyrosine Kinase (Syk) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OXSI-2 is a potent, cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction for various cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental considerations. Notably, while this compound demonstrates potent Syk inhibition, its selectivity profile, particularly in platelets, warrants careful consideration for its application in research and drug development. This document summarizes the current understanding of this compound and provides a framework for its use in scientific investigation.

Introduction

Spleen Tyrosine Kinase (Syk) is a key mediator of immunoreceptor signaling in hematopoietic cells and is implicated in a range of inflammatory diseases and malignancies.[3] Consequently, Syk has emerged as a significant therapeutic target. This compound, an oxindole-based compound, was identified as a potent inhibitor of Syk kinase activity.[3] Its cell-permeable nature allows for the investigation of Syk function in cellular contexts. This guide delves into the technical details of this compound, providing researchers with the necessary information to critically evaluate its use in their studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Syk kinase. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. This inhibition has been shown to affect various cellular processes, including immune cell activation and inflammasome signaling.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (Syk Kinase) | 14 nM | Enzymatic Assay | [1][4] |

| EC50 (Basophil Degranulation) | 313 nM | IgE/FcεRI-triggered rat RBL-2H3 basophil cell degranulation | [5] |

Table 2: Cellular Activity of this compound in Platelets

| Concentration | Effect | Assay System | Reference |

| 2 µM | Complete inhibition | Convulxin-induced platelet aggregation and shape change | [1][6] |

| 2 µM | Complete blockade | GPVI-mediated dense granule release | [1] |

| 1 µM | Modest shape change | Convulxin-induced platelet functional responses | [1] |

| 100 nM | No effect | Convulxin-induced platelet functional responses | [1] |

Signaling Pathways and Experimental Workflows

Syk Signaling in B-Cell Receptor Pathway

Syk plays a pivotal role in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Lyn, a Src family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade that results in cellular responses such as proliferation, differentiation, and antibody production.

This compound in NLRP3 Inflammasome Signaling

This compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome.[5][7][8] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing pyroptotic cell death. This compound's inhibition of Syk blocks these downstream events.[5][7][8]

Experimental Protocols

While the original publication by Lai et al. (2003) lacks a detailed experimental protocol for the Syk kinase assay, a general procedure for a biochemical Syk kinase assay is provided below, alongside protocols for cellular assays where this compound has been characterized.

General Syk Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for determining the IC50 of an inhibitor against Syk kinase.

Materials:

-

Recombinant Syk kinase

-

Syk kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

ATP

-

Syk substrate (e.g., a biotinylated peptide)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the Syk kinase buffer.

-

Add the test compound dilutions to the wells.

-

Add recombinant Syk kinase to the wells and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of ATP and the Syk substrate.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[2]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol is based on the methods described by Bhavaraju et al. (2008).[6]

Materials:

-

Human platelet-rich plasma (PRP)

-

Convulxin (GPVI agonist)

-

This compound

-

Platelet aggregometer

Procedure:

-

Prepare washed human platelets and adjust the concentration.

-

Pre-incubate the platelet suspension with various concentrations of this compound or vehicle (DMSO) for a specified time at 37°C.

-

Induce platelet aggregation by adding convulxin.

-

Monitor the change in light transmittance using a platelet aggregometer to measure the extent of aggregation.

NLRP3 Inflammasome Activation Assay

This protocol is based on the methods described by Yaron et al. (2016).[5][8]

Materials:

-

J774A.1 mouse macrophage cell line

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

Cell culture reagents

-

ELISA kit for IL-1β

-

Reagents for Western blotting (antibodies against caspase-1)

-

MitoSOX Red for mitochondrial ROS detection

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Priming: Culture J774A.1 cells and prime with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.[5]

-

Inhibition: Pre-treat the primed cells with various concentrations of this compound for 15-20 minutes.[5]

-

Activation: Stimulate the cells with nigericin (e.g., 20 µM) for 30-60 minutes to activate the NLRP3 inflammasome.[5]

-

Endpoint Analysis:

-

IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β by ELISA.

-

Caspase-1 Activation: Lyse the cells and analyze the cleavage of pro-caspase-1 to its active p10 subunit by Western blot.[5]

-

Mitochondrial ROS: Stain the cells with MitoSOX Red and visualize mitochondrial superoxide production using fluorescence microscopy.

-

Pyroptosis: Measure the release of LDH into the supernatant using a cytotoxicity assay kit.

-

Selectivity and Off-Target Effects

A critical consideration for the use of this compound is its selectivity. While it is a potent inhibitor of Syk, studies in human platelets have revealed significant off-target effects. Specifically, this compound was found to potentiate protease-activated receptor (PAR)-mediated thromboxane generation, an effect that is independent of Syk inhibition.[6] This finding suggests that this compound may interact with other cellular targets, and therefore, it is not considered a selective Syk inhibitor in the context of platelet function.[6] Researchers should exercise caution and employ appropriate controls to account for these potential non-specific effects.

Cell Permeability and In Vivo Data

This compound is described as a cell-permeable inhibitor, an assertion supported by its demonstrated activity in various cell-based assays, including the inhibition of basophil degranulation and inflammasome activation.[1][5] However, to date, no direct experimental data from assays such as the Caco-2 permeability assay have been published to quantitatively assess its permeability characteristics. Furthermore, there is a lack of publicly available data from in vivo studies, including pharmacokinetic and efficacy data in animal models.

Conclusion

This compound is a valuable research tool for studying the role of Syk kinase in various biological processes due to its high potency and cell permeability. It has been instrumental in elucidating the involvement of Syk in NLRP3 inflammasome signaling. However, the documented off-target effects in platelets highlight the importance of careful experimental design and data interpretation. Future studies characterizing its broader kinase selectivity profile, cell permeability, and in vivo pharmacokinetics and efficacy are needed to fully understand its potential as a therapeutic agent. Researchers using this compound should be mindful of its limitations and incorporate appropriate controls to ensure the validity of their findings.

References